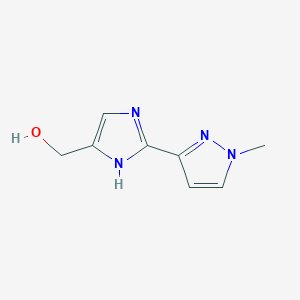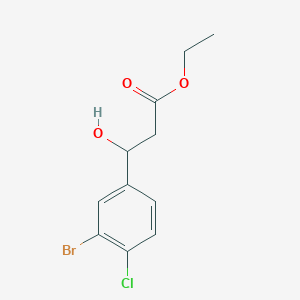
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine and chlorine atom attached to a benzene ring, along with a hydroxypropanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves a multi-step process. One common method is the esterification of 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-(3-Bromo-4-chlorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the benzene ring can influence its reactivity and binding affinity to biological targets. The hydroxypropanoate ester group may also play a role in its biological activity by interacting with enzymes or receptors.
相似化合物的比较
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-(4-Bromophenyl)-3-hydroxypropanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-(3-Chlorophenyl)-3-hydroxypropanoate: Lacks the bromine atom, which may influence its chemical properties and applications.
Ethyl 3-(3-Bromo-4-fluorophenyl)-3-hydroxypropanoate:
The uniqueness of this compound lies in the combination of bromine and chlorine atoms on the benzene ring, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H12BrClO3 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC 名称 |
ethyl 3-(3-bromo-4-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI 键 |
COCIZDRYTMOFKI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


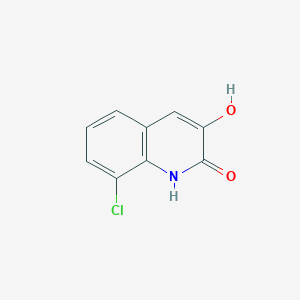
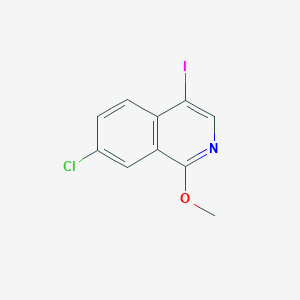
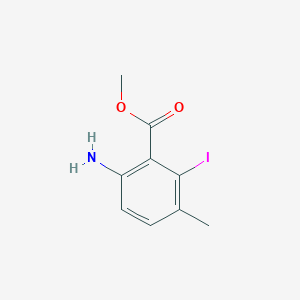
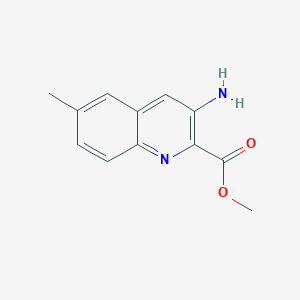
![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)
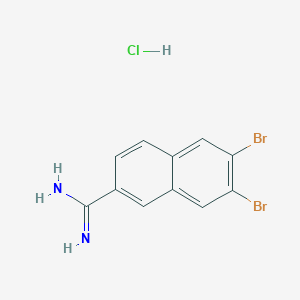
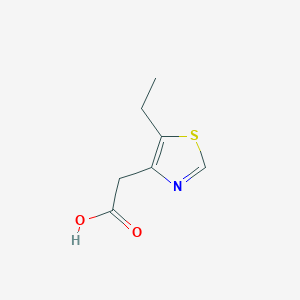
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
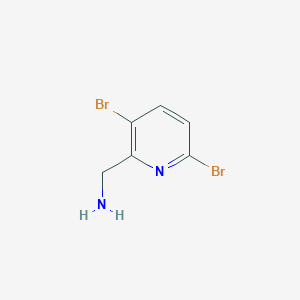


![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
